molecular formula C7H2Br2ClFO B1460323 2,3-Dibromo-5-fluorobenzoyl chloride CAS No. 1807056-40-1

2,3-Dibromo-5-fluorobenzoyl chloride

Cat. No. B1460323
M. Wt: 316.35 g/mol
InChI Key: FJXBFEPUUHTZRF-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-fluorobenzoyl chloride (DBFBCl) is a brominated and fluorinated organic compound that is used in a wide variety of scientific applications. It is a colorless liquid with a pungent odor, and can be synthesized from the reaction of 2,3-dibromo-5-fluorobenzaldehyde and thionyl chloride. DBFBCl is used in organic synthesis and as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2,3-Dibromo-5-fluorobenzoyl chloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent probes, which are used to study the structure and dynamics of proteins and other biological molecules. 2,3-Dibromo-5-fluorobenzoyl chloride is also used in the synthesis of polymers, and as a catalyst for the polymerization of vinyl monomers.

Mechanism Of Action

The mechanism of action of 2,3-Dibromo-5-fluorobenzoyl chloride is not well understood. However, it is believed that the bromine and fluorine atoms in the molecule act as electron-withdrawing groups, making the molecule more reactive and able to undergo a variety of reactions. The chlorine atom also acts as an electron-withdrawing group, resulting in the formation of a chlorinated aldehyde intermediate in the synthesis of 2,3-Dibromo-5-fluorobenzoyl chloride.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Dibromo-5-fluorobenzoyl chloride are not well understood. However, it is believed that the bromine and fluorine atoms in the molecule may act as electron-withdrawing groups, making the molecule more reactive and able to undergo a variety of reactions. The chlorine atom also acts as an electron-withdrawing group, resulting in the formation of a chlorinated aldehyde intermediate in the synthesis of 2,3-Dibromo-5-fluorobenzoyl chloride.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Dibromo-5-fluorobenzoyl chloride in lab experiments include its low cost, its ability to form a variety of compounds, and its ability to act as a catalyst in the synthesis of polymers. The limitations of using 2,3-Dibromo-5-fluorobenzoyl chloride include its toxicity, its pungent odor, and the fact that it is a corrosive substance that can cause skin irritation.

Future Directions

For research involving 2,3-Dibromo-5-fluorobenzoyl chloride include further investigation into its biochemical and physiological effects, as well as its potential applications as a catalyst in the synthesis of polymers. Additionally, further research into the synthesis of 2,3-Dibromo-5-fluorobenzoyl chloride could lead to the development of more efficient and cost-effective methods of production. Additionally, further research into the mechanism of action of 2,3-Dibromo-5-fluorobenzoyl chloride could lead to the development of new and innovative uses for the compound in scientific research.

properties

IUPAC Name

2,3-dibromo-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-5-2-3(11)1-4(6(5)9)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXBFEPUUHTZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-fluorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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